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Compound of Interest

Compound Name: 4-Bromophenoxyacetic acid

Cat. No.: B154939

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)
spectroscopic data for 4-Bromophenoxyacetic acid. The information presented herein is
intended to support researchers, scientists, and professionals in the field of drug development
in their understanding and utilization of this compound. This document summarizes key
gquantitative NMR data, outlines experimental protocols, and provides visualizations to aid in
the interpretation of the spectroscopic information.

Core Spectroscopic Data

The structural elucidation of 4-Bromophenoxyacetic acid is critically supported by *H and 13C
NMR spectroscopy. The following tables summarize the chemical shifts (d) for the key protons
and carbons in the molecule. This data is derived from the analysis of the compound in
deuterated chloroform (CDClIs).

Table 1: *H NMR Spectroscopic Data for 4-
B I ic Acid

Protons Chemical Shift (6, ppm) Multiplicity
Methylene (-OCHz-) 4.59 Singlet
Aromatic (H-4, H-4") 6.79 - 6.83 Multiplet
Aromatic (H-5, H-5") 7.37-7.41 Multiplet
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Table 2: *C NMR Spectroscopic Data for 4-
Bromophenoxyacetic Acid

Carbon Atom Chemical Shift (6, ppm)
Carboxylic Acid (C=0) 173.0

Methylene (-OCHz-) 65.7

Aromatic (C-3) 157.1

Aromatic (C-4, C-4") 116.3

Aromatic (C-5, C-5" 132.2

Aromatic (C-6) 1145

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The
following provides a general methodology for the preparation of samples and the operation of
the NMR spectrometer, based on standard practices.

Sample Preparation

o Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Bromophenoxyacetic
acid.

o Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs). Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

 Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal
standard for referencing the chemical shifts to O ppm. If not already present in the deuterated
solvent, a small amount can be added.

NMR Spectrometer Operation
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 Instrumentation: The NMR spectra are typically acquired on a spectrometer operating at a
frequency of 400 MHz for *H NMR and 100 MHz for 13C NMR.[1]

e Locking and Shimming: Insert the sample into the spectrometer. The instrument's magnetic
field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is
then optimized through a process called shimming to obtain sharp, well-resolved peaks.

e Acquisition of tH NMR Spectrum:
o A standard single-pulse experiment is typically used.

o Key parameters to set include the spectral width, acquisition time, relaxation delay, and
the number of scans.

o The free induction decay (FID) signal is acquired and then Fourier transformed to obtain
the frequency-domain spectrum.

e Acquisition of 33C NMR Spectrum:

o A proton-decoupled experiment is generally performed to simplify the spectrum and
improve the signal-to-noise ratio.

o Due to the low natural abundance of the 13C isotope, a larger number of scans is typically
required compared to 'H NMR.

o The spectral width should be set to encompass the expected range of carbon chemical
shifts (typically 0-200 ppm).

Visualization of Molecular Structure and NMR
Assighments

The following diagram illustrates the chemical structure of 4-Bromophenoxyacetic acid with
the numbering of the carbon atoms, which corresponds to the assignments in the 33C NMR
data table.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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